Antibacterial agent 140 chloride

Gram-positive detection lipoteichoic acid binding selective imaging

Antibacterial agent 140 chloride (also designated Ru2) is a multifunctional ruthenium(II) polypyridine complex that exhibits aggregation‑induced emission (AIE) characteristics. It functions as a photosensitizer that, upon light irradiation, generates reactive oxygen species (ROS) to kill Gram‑positive (G+) bacteria while simultaneously enabling fluorescence‑based detection of these pathogens.

Molecular Formula C61H44Cl2N8Ru
Molecular Weight 1061.0 g/mol
Cat. No. B15568567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 140 chloride
Molecular FormulaC61H44Cl2N8Ru
Molecular Weight1061.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H28N4.2C12H8N2.2ClH.Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h4-22H,1-3H3;2*1-8H;2*1H;/q;;;;;+2/p-2
InChIKeyVLGGWPAUAALSGU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 140 Chloride: The First Ru‑Based AIEgen Photosensitizer for Dual Detection and Eradication of Gram‑Positive Pathogens


Antibacterial agent 140 chloride (also designated Ru2) is a multifunctional ruthenium(II) polypyridine complex that exhibits aggregation‑induced emission (AIE) characteristics [1]. It functions as a photosensitizer that, upon light irradiation, generates reactive oxygen species (ROS) to kill Gram‑positive (G+) bacteria while simultaneously enabling fluorescence‑based detection of these pathogens [1]. Its mechanism relies on specific binding to lipoteichoic acids (LTA) present in G+ cell walls, conferring intrinsic selectivity that distinguishes G+ species from Gram‑negative bacteria without requiring additional targeting moieties [1]. The compound is supplied as a chloride salt (molecular formula C61H44Cl2N8Ru2, MW ≈ 1162.1) and is intended exclusively for research‑use applications in antimicrobial photodynamic therapy (aPDT), bacterial imaging, and mechanistic studies [1].

Why Generic Substitution of Antibacterial Agent 140 Chloride Fails for Gram‑Positive Selective Applications


Standard antibiotics and even other ruthenium‑based photosensitizers cannot simply substitute for antibacterial agent 140 chloride in applications that require simultaneous, specific detection and light‑triggered killing of Gram‑positive bacteria. The compound's unique differentiation stems from its AIE‑active nature and its high‑affinity binding to LTA—a component absent in Gram‑negative membranes [1]. This LTA‑targeting mechanism enables Ru2 to selectively illuminate and eradicate G+ pathogens (including MRSA) while sparing Gram‑negative species, a capability not shared by conventional broad‑spectrum antibiotics or non‑targeted photosensitizers [1]. Furthermore, its in vivo wound‑healing efficacy in a S. aureus infection model is predicated on a specific dosing and irradiation regimen that cannot be replicated by analog compounds lacking the same LTA‑binding affinity or AIE‑enhanced ROS yield [1]. Consequently, substituting with a generic ruthenium complex or an unrelated antibacterial agent would forfeit both the diagnostic signal and the targeted, light‑dependent antimicrobial action that define its utility in advanced antimicrobial photodynamic therapy research [1].

Antibacterial Agent 140 Chloride – Quantitative Differentiation Evidence vs. Closest Comparators


Gram‑Positive Selectivity: LTA‑Driven Discrimination vs. Gram‑Negative Bacteria

Antibacterial agent 140 chloride (Ru2) exhibits pronounced selectivity for Gram‑positive (G+) bacteria over Gram‑negative (G‑) species, mediated by its specific interaction with lipoteichoic acid (LTA) in the G+ cell wall. In fluorescence imaging experiments, Ru2 strongly stained S. aureus (G+) but showed negligible signal from E. coli (G‑) under identical conditions [1]. This selective staining enables washing‑free discrimination of G+ in mixed bacterial populations, a feature not observed with conventional ruthenium complexes lacking the AIE‑active LTA‑binding motif [1].

Gram-positive detection lipoteichoic acid binding selective imaging

Dose‑Dependent Dark Toxicity and Light‑Activated Killing of S. aureus

In vitro assays with S. aureus demonstrate that antibacterial agent 140 chloride exerts dose‑dependent antibacterial activity both in the dark and under 120‑second light irradiation . Dark incubation (1 h) at 0.1–5 μg/mL reduced bacterial viability from 78% to 0%, indicating intrinsic dark toxicity . Upon light irradiation, even very low concentrations achieved nearly complete growth inhibition, highlighting a substantial photodynamic enhancement .

photodynamic therapy dark toxicity S. aureus

In Vivo Wound Healing Efficacy in a S. aureus Mouse Model

In a female Kunming mouse model of S. aureus‑induced skin infection, topical application of antibacterial agent 140 chloride (20 μg/mL, 50 μL) followed by light irradiation significantly accelerated wound closure . By day 7, wounds treated with Ru2/light were nearly fully healed, and by day 10, 99.50% of the infected wound area was healed . In contrast, untreated controls or dark‑treated groups exhibited substantially slower healing .

wound infection in vivo efficacy photodynamic therapy

Mammalian Cell Compatibility: Cytotoxicity Profile vs. HeLa Cells

Cytotoxicity evaluations in HeLa cells show that antibacterial agent 140 chloride is well‑tolerated at concentrations up to 32 μM. In the dark, >80% of HeLa cells remained viable after 1 h exposure to ≤32 μM Ru2 . Under light irradiation, >73% of cells were still viable at the same concentration range . These data indicate that the photodynamic activation does not drastically compromise mammalian cell viability at antibacterial‑effective doses.

cytotoxicity biocompatibility HeLa cells

First‑in‑Class Ru‑Based AIEgen Photosensitizer vs. Non‑AIE Ruthenium Complexes

Antibacterial agent 140 chloride (Ru2) is reported as the first Ru‑based AIEgen photosensitizer capable of simultaneous dual applications: detection and photodynamic killing of Gram‑positive bacteria [1]. Compared with earlier ruthenium(II) complexes (e.g., Ru1 and Ru3 in the same study), Ru2 exhibited superior AIE properties and the most effective in vitro and in vivo antibacterial activity under light irradiation [1]. This class‑leading performance is attributed to its unique molecular design that enhances ROS production upon aggregation on the bacterial membrane.

AIEgen ruthenium photosensitizer ROS generation

Antibacterial Agent 140 Chloride – Validated Research and Pre‑Industrial Application Scenarios


Selective Fluorescence Imaging and Killing of Gram‑Positive Pathogens in Mixed Microbial Populations

Utilize the LTA‑specific binding of antibacterial agent 140 chloride to selectively stain Gram‑positive bacteria (e.g., S. aureus, MRSA) in the presence of Gram‑negative species. Following a simple incubation and washing‑free procedure, the AIE fluorescence signal provides real‑time, high‑contrast imaging of G+ pathogens. Subsequent light irradiation triggers photodynamic ROS generation, eradicating the imaged G+ population while leaving Gram‑negative commensals largely unaffected. This dual‑function workflow is ideal for studying polymicrobial infections, biofilm composition, or evaluating targeted antimicrobial strategies [1].

Preclinical Development of Photodynamic Therapy for Drug‑Resistant Skin and Wound Infections

Apply antibacterial agent 140 chloride topically in animal models of S. aureus‑ or MRSA‑infected wounds to evaluate photodynamic antimicrobial efficacy. The compound’s established in vivo dosing regimen (20 μg/mL, 50 μL topical application) and irradiation protocol yielded nearly complete wound healing within 7–10 days . This scenario supports translational research aimed at developing light‑activated wound dressings, antimicrobial gels, or photo‑responsive coatings for medical devices.

Mechanistic Studies of AIE‑Enhanced ROS Generation and Bacterial Membrane Disruption

Employ antibacterial agent 140 chloride as a model compound to investigate the relationship between aggregation‑induced emission and singlet oxygen (¹O₂) yield upon binding to bacterial membranes. Comparative assays with non‑AIE ruthenium complexes (e.g., Ru1) can elucidate how molecular aggregation on the Gram‑positive cell surface amplifies photodynamic killing efficiency. These studies inform the rational design of next‑generation AIE‑based photosensitizers with improved theranostic properties [1].

Development of Light‑Activated Antimicrobial Coatings and Medical Device Surfaces

Incorporate antibacterial agent 140 chloride into polymeric matrices (e.g., PDMS) to create light‑responsive antimicrobial coatings. Preliminary evidence with related Ru(II)‑metallo‑antibiotics demonstrates that Ru2‑coated surfaces exhibit long‑term reusability and durable antibiofilm properties upon visible‑light exposure [1]. This application scenario is pertinent for preventing biofilm formation on catheters, implants, and surgical instruments in research settings.

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